(4-iodo-1H-pyrazol-1-yl)acetic acid
Description
(4-Iodo-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by an iodine atom at the 4-position of the pyrazole ring and an acetic acid group attached to the nitrogen at the 1-position (Figure 1). Its molecular formula is C₅H₅IN₂O₂, with a molecular weight of 252.01 g/mol . The acetic acid moiety allows for solubility in polar solvents and enables salt formation or conjugation reactions .
Figure 1: Structural formula of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRSJDHAOMNMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6752-13-2 | |
| Record name | 2-(4-iodo-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Development
(4-iodo-1H-pyrazol-1-yl)acetic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in treating conditions such as inflammation, cancer, and bacterial infections. Notably, pyrazole derivatives are recognized for their anti-inflammatory, analgesic, and anticancer properties.
Case Study: Antitumor Activity
Research indicates that certain pyrazole derivatives exhibit significant antitumor activity by inhibiting tubulin polymerization, thereby disrupting cancer cell division. The mechanism of action involves interactions with specific biological targets, enhancing the potential for developing new therapeutic agents.
Materials Science
Functional Materials Development
In materials science, this compound is utilized in creating functional materials such as dyes for solar cells and optical applications. Its chemical properties enable the design of materials with tailored characteristics, including corrosion resistance and flame retardancy .
| Application Area | Specific Use Cases |
|---|---|
| Medicinal Chemistry | Drug development targeting inflammation and cancer |
| Materials Science | Dyes for solar cells; corrosion inhibitors |
Organic Synthesis
Versatile Intermediate
The compound acts as a versatile intermediate in synthesizing various heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, essential for developing complex organic molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of (4-iodo-1H-pyrazol-1-yl)acetic acid with similar pyrazole-acetic acid derivatives:
Key Observations:
Reactivity and Functional Implications
Electronic Effects
- Iodo Substituent : The iodine atom exerts a strong inductive electron-withdrawing effect, stabilizing negative charges on the pyrazole ring. This could enhance coordination with metal ions (e.g., in catalysis or uranium adsorption, as seen in biochar studies ).
- Nitro Group : In and , the nitro group further increases electron deficiency, making these compounds more reactive toward nucleophiles or electrophiles.
Solubility and Stability
- The acetic acid group in the target compound improves water solubility, whereas the ethyl group in and the phenyl group in increase hydrophobicity.
- Stability under acidic/basic conditions varies: the nitro-containing derivatives may undergo reduction or hydrolysis, while the iodine substituent in the target compound is relatively inert.
Q & A
Q. What are the common synthetic routes for (4-iodo-1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine, followed by iodination. For example, cyclocondensation with DMF-DMA (dimethylformamide dimethyl acetal) and subsequent hydrolysis can yield pyrazolecarboxylic acid intermediates, which are iodinated using iodine or iodinating agents under controlled conditions . Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of iodine significantly impact purity and yield.
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the substitution pattern (e.g., distinguishing ¹H shifts for pyrazole protons and acetic acid protons).
- Mass Spectrometry : For molecular ion ([M+H]⁺) verification and fragmentation analysis.
- IR Spectroscopy : To identify carboxylic acid (-COOH) and pyrazole ring vibrations .
- Elemental Analysis : To validate iodine content and stoichiometry.
Q. How does the iodine substituent influence the compound’s reactivity in medicinal chemistry applications?
The iodine atom enhances electrophilicity at the pyrazole ring, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). This facilitates functionalization for drug discovery, such as creating kinase inhibitors or antimicrobial agents .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
Crystallization issues often stem from:
- Polymorphism : Multiple crystal forms due to flexible acetic acid side chains.
- Solvent Selection : Polar solvents (e.g., acetic acid/water mixtures) may improve crystal growth .
- Refinement : SHELX software (e.g., SHELXL) is widely used for refining structures against diffraction data, but twinning or weak scattering from iodine may require high-resolution data and iterative refinement cycles .
Q. How can computational modeling resolve contradictions in spectroscopic data?
Discrepancies in NMR or IR spectra (e.g., unexpected coupling constants) can arise from dynamic effects like tautomerism. Density Functional Theory (DFT) calculations can model stable tautomers or conformers and predict spectral profiles, aiding in data interpretation .
Q. What methodological considerations are critical for optimizing iodination efficiency?
- Iodine Source : N-Iodosuccinimide (NIS) offers better regioselectivity than elemental iodine.
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) can enhance electrophilic substitution.
- Side Reactions : Competing halogenation or oxidation byproducts require monitoring via HPLC or TLC .
Methodological Comparisons
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
